Regiochemical Orthogonality: 5-Formyl vs. 4-Formyl
The 2-bromo-5-formyl substitution pattern provides a distinct reactivity profile compared to its 2-bromo-4-formyl regioisomer. While both isomers share identical molecular weight (210.03 g/mol) and elemental composition, their different substitution patterns result in markedly different electronic distributions and steric environments [1]. The 5-formyl orientation positions the electrophilic aldehyde further from the sterically encumbered ortho-bromo position, potentially allowing for more efficient sequential functionalization. This differentiation is critical for multi-step syntheses where precise control over reaction sites is required, as evidenced by the compound's established use in constructing opioid receptor antagonist pharmacophores .
| Evidence Dimension | Regiochemical Substitution Pattern |
|---|---|
| Target Compound Data | 2-bromo-5-formyl (bromine ortho to nitrile, aldehyde meta to nitrile) |
| Comparator Or Baseline | 2-bromo-4-formyl (bromine ortho to nitrile, aldehyde para to nitrile; CAS 89891-70-3) |
| Quantified Difference | Structural isomer; no quantitative activity data available due to lack of head-to-head studies |
| Conditions | Comparison based on computed structural descriptors and documented synthetic utility |
Why This Matters
Regiochemistry dictates synthetic accessibility to downstream targets; selecting the correct isomer prevents costly synthetic detours and ensures compatibility with established medicinal chemistry routes.
- [1] PubChem. Compound Summary for CID 60150324 (2-Bromo-5-formylbenzonitrile) and CID 53425519 (2-Bromo-4-formylbenzonitrile). National Center for Biotechnology Information. View Source
